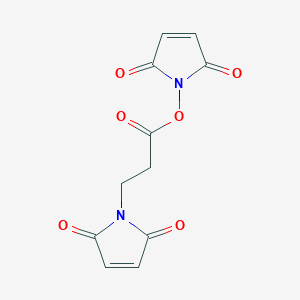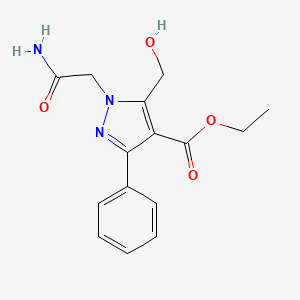![molecular formula C7H3Br2NOS B13989500 2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one typically involves the bromination of thieno[3,2-c]pyridin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and organic solvents.
化学反応の分析
Types of Reactions
2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction conditions typically involve the use of a base such as potassium carbonate in an appropriate solvent.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the presence of a base and a suitable solvent such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminated thieno[3,2-c]pyridin-4-one derivative, while a Suzuki coupling reaction would result in a biaryl compound.
科学的研究の応用
2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of organic semiconductors and other electronic materials due to its conjugated structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
作用機序
The mechanism of action of 2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can enhance the compound’s reactivity, facilitating its incorporation into larger molecular frameworks .
類似化合物との比較
Similar Compounds
Thieno[3,2-c]pyridin-4-one: The non-brominated parent compound, which lacks the enhanced reactivity provided by the bromine atoms.
2,7-Dichloro-5h-thieno[3,2-c]pyridin-4-one: A similar compound where chlorine atoms replace the bromine atoms, potentially altering its reactivity and applications.
Uniqueness
The bromine atoms make it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties .
特性
分子式 |
C7H3Br2NOS |
|---|---|
分子量 |
308.98 g/mol |
IUPAC名 |
2,7-dibromo-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H3Br2NOS/c8-4-2-10-7(11)3-1-5(9)12-6(3)4/h1-2H,(H,10,11) |
InChIキー |
PQYIPGHHKRBQAQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=C1C(=O)NC=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)











![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
